molecular formula C18H21NO4S B2704738 (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone CAS No. 1448051-10-2

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone

Cat. No.: B2704738
CAS No.: 1448051-10-2
M. Wt: 347.43
InChI Key: RRLMFRCWDFDSHM-UHFFFAOYSA-N
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Description

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone is a synthetic piperidine-based compound intended for research and development applications. Chemically, it features a piperidine core, a privileged scaffold in medicinal chemistry known for its versatility and presence in biologically active molecules . This scaffold is frequently investigated for its potential to interact with various enzyme systems and biological targets. The structure is substituted with a furan-2-ylmethylsulfonyl group and an o-tolyl methanone moiety. Heterocyclic systems like the furan ring are common in drug discovery due to their favorable physicochemical properties and presence in molecules with a broad spectrum of activities . The distinct molecular architecture of this compound makes it a valuable candidate for building structure-activity relationship (SAR) models in hit-to-lead optimization campaigns . Researchers can utilize this chemical to explore its physicochemical characteristics, inhibitory potential, and binding mechanisms. It is suitable for use in high-throughput screening (HTS) assays, computational docking studies, and as a building block in the synthesis of more complex chemical entities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Prior to handling, please consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-14-5-2-3-7-17(14)18(20)19-10-8-16(9-11-19)24(21,22)13-15-6-4-12-23-15/h2-7,12,16H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLMFRCWDFDSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone, also known as a sulfonamide derivative, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring , a furan moiety , and a sulfonyl group , which contribute to its unique reactivity and biological activity. The synthesis generally involves multiple steps, including the formation of the furan ring and the introduction of the sulfonyl group to the piperidine derivative. Specific conditions such as temperature and solvents are optimized for high yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown efficacy against various bacterial strains. Studies have demonstrated that these compounds can inhibit bacterial growth at low concentrations, making them suitable candidates for further development as antibiotics .

Anticancer Properties

The sulfonamide moiety is associated with anticancer activity. In vitro studies have shown that related compounds induce apoptosis in cancer cell lines, including glioblastoma and breast adenocarcinoma. The mechanism often involves the activation of oxidative stress pathways leading to cell death .

Compound IC50 (µM) Cell Line Mechanism of Action
Compound A5.0GlioblastomaInduces apoptosis via oxidative stress
Compound B8.2Breast AdenocarcinomaInhibition of cell proliferation

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Such inhibition can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .

The biological effects of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone are likely mediated through its interactions with specific molecular targets:

  • Enzyme Binding : The sulfonamide group can interact with the active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways, altering cellular responses.
  • Oxidative Stress Induction : It may induce oxidative stress in cells, triggering apoptotic pathways.

Study 1: Antitumor Activity

In a recent study evaluating various sulfonamide derivatives, (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(o-tolyl)methanone was tested for its cytotoxic effects on cancer cell lines. Results indicated significant antiproliferative effects with an IC50 value in the nanomolar range, suggesting strong potential for cancer therapy .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds revealed that they inhibited the growth of both Gram-positive and Gram-negative bacteria effectively. The study highlighted the importance of structural features in enhancing antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of arylpiperidinyl/piperazinyl methanones. Key structural analogues include:

Compound Name Core Structure Substituents Key Features
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone () Piperidine 4-Methylphenyl, 4-methylpiperidinyl Simpler alkyl substituents; studied for electronic and nonlinear optical properties
2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives () Piperazine 2-Furyl, sulfonylbenzyl Piperazine core enhances solubility; sulfonyl group modulates bioactivity
(4-(4-Methoxyphenyl)-2-phenylpyridin-3-yl)(phenyl)methanone () Pyridine Methoxyphenyl, phenyl, ethynyl groups Rigid pyridine backbone; ethynyl groups improve conjugation
Dihydropyrimidin-2(1H)-thione derivatives () Dihydropyrimidinone Sulfur or oxygen at 2-position Bioactive scaffold with antimicrobial properties; sulfur enhances stability

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects : The sulfonyl group in the target compound increases polarity and electron-deficient character compared to methyl-substituted analogues (e.g., ’s 4-methylpiperidinyl derivative). This may enhance binding to electron-rich biological targets .
  • Aromatic Interactions : The o-tolyl group introduces steric hindrance but may improve lipophilicity relative to para-substituted phenyl groups (e.g., ’s 4-methoxyphenyl derivatives). This could influence membrane permeability .
  • Solubility : Piperidine-based compounds (like the target) generally exhibit lower aqueous solubility than piperazine analogues (e.g., ’s derivatives) due to reduced hydrogen-bonding capacity .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound (4-Methylpiperidinyl)methanone () Piperazinyl Methanone ()
Molecular Weight (g/mol) ~375.4 (estimated) ~245.3 ~400–450 (varies with substitution)
LogP (Predicted) ~2.8 ~2.1 ~3.2–3.5
Hydrogen Bond Donors 0 0 0–1
Polar Surface Area (Ų) ~70 ~45 ~85–95

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